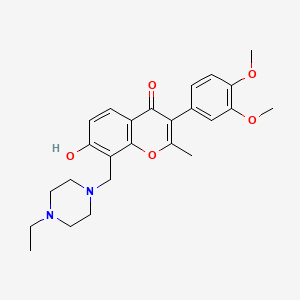

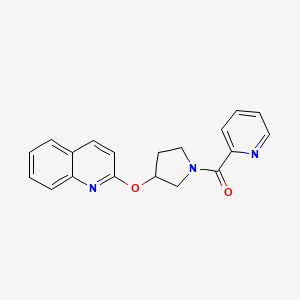

![molecular formula C18H23N3O3 B2547435 叔丁基-4-氧代-2-苯基-1,3,8-三氮杂螺[4.5]癸-1-烯-8-羧酸酯 CAS No. 865626-62-6](/img/structure/B2547435.png)

叔丁基-4-氧代-2-苯基-1,3,8-三氮杂螺[4.5]癸-1-烯-8-羧酸酯

描述

The tert-butyl 4-oxo-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate compound is a spirocyclic compound that is part of a broader class of chemicals with potential biological activity. Spirocyclic compounds are known for their complex structures and the presence of multiple rings that are interconnected in a spiro fashion, meaning that they share a single atom. The tert-butyl group is a common protecting group in organic synthesis, and the presence of the 1,3,8-triazaspiro[4.5]decane moiety suggests a structure with multiple nitrogen atoms, which could be of interest in medicinal chemistry.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been described in the literature. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized through efficient and scalable routes, providing a convenient entry point to novel compounds with potential chemical space complementary to piperidine ring systems . Similarly, the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal led to isomeric condensation products, showcasing the reactivity of such spirocyclic compounds towards nucleophilic reagents .

Molecular Structure Analysis

X-ray diffraction studies have been used to determine the molecular structure of related compounds. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was characterized by single crystal XRD data, revealing its crystallization in the monoclinic crystal system and the presence of weak intermolecular interactions and aromatic π–π stacking interactions . The crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate also showed mirror symmetry and a chair conformation for the hexahydropyrimidine ring .

Chemical Reactions Analysis

The reactivity of spirocyclic compounds with various electrophilic agents has been studied, as seen in the decarboxylation and electrophilic substitution in 3-tert-butyl-4-oxopyrazolo[5,1-c][1,2,4]triazines . These reactions allow for the selective synthesis of new functionalized compounds, which can be confirmed by spectroscopic methods and crystallography.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The conformational study of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione stereoisomers showed that the crystal structures are stabilized by hydrogen bonds, forming chains along specific crystallographic directions . These properties are crucial for understanding the behavior of these compounds in different environments and their potential interactions with biological targets.

科学研究应用

镜像对称性和构象分析

董等人(1999 年)对密切相关的化合物叔丁基-7,9-二苄基-2-氧代-1,7,9-三氮杂螺[4.5]癸-3-烯-1-羧酸酯的晶体结构的研究等研究突出了其镜像对称性和其环状组分的构象偏好。这项研究有助于理解螺环化合物中的分子对称性和构象,这对于设计具有特定性质的药物和材料至关重要 董等人,1999 年。

合成和化学反应性

斯里尼瓦桑等人(2012 年)开发了一种新的螺环酰胺衍生物的合成路线,展示了该化合物在创建具有生物活性的分子中的用途。这项工作强调了叔丁基三氮杂螺癸烯酮衍生物在合成新化学实体中的重要性 斯里尼瓦桑等人,2012 年。

潜在的生物活性

对类似螺环化合物的衍生物的研究表明,它们在药物发现中具有作为构建模块的潜力,特别是在开发针对各种生物靶标的抑制剂方面。这些化合物在合成有机化学中的多功能性允许探索新的治疗剂 弗莱塔等人,2013 年。

安全和危害

属性

IUPAC Name |

tert-butyl 4-oxo-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-17(2,3)24-16(23)21-11-9-18(10-12-21)15(22)19-14(20-18)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYZWFVXVIFYLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

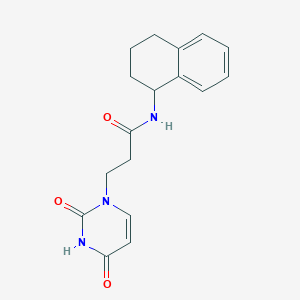

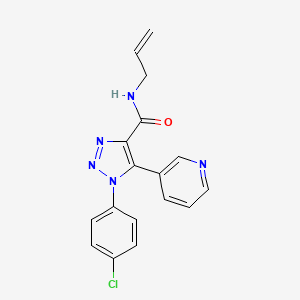

![{1-[2-(3,4-Dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride](/img/structure/B2547360.png)

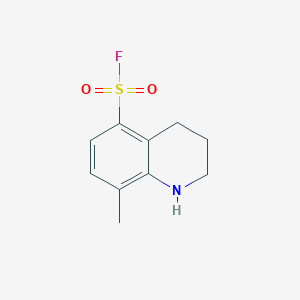

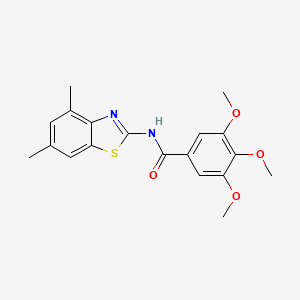

![5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2547367.png)

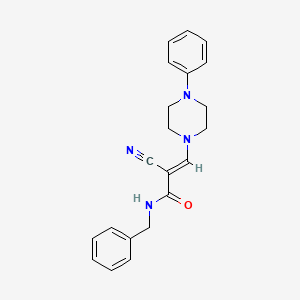

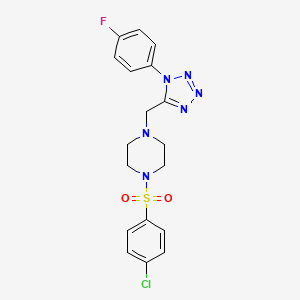

![3-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-methylthiochromen-4-one](/img/structure/B2547368.png)

![2-(3-((4-chlorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2547370.png)

![Methyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2547371.png)

![Ethyl 2-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)acetate](/img/structure/B2547372.png)